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Compound of Interest

Compound Name: 1-Propyl-1,4-diazepan-2-one

CAS No.: 155595-81-6

Cat. No.: B1374209

Get Quote

Executive Summary & Scaffold Analysis
1-Propyl-1,4-diazepan-2-one is a monocyclic, seven-membered lactam scaffold. Unlike its

famous bicyclic cousins (the 1,4-benzodiazepines like Diazepam), this molecule lacks the fused

benzene ring, resulting in significantly distinct conformational flexibility, solubility profiles, and

electronic properties.

In drug discovery, this scaffold serves as a privileged peptidomimetic spacer. The 7-membered

ring forces specific turn conformations (often mimicking

-turns) that 5- or 6-membered rings cannot access. The N1-propyl substituent specifically
modulates the lipophilicity and membrane permeability without introducing the metabolic liability
of a benzyl group or the potential solubility issues of larger alkyl chains.

Structural Definition
Core: Homopiperazin-2-one (1,4-diazepan-2-one).[1]

Substituent: Propyl group at the amide nitrogen (Position 1).
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Key Feature: The N4 position (amine) remains available for library diversification (e.g.,

reductive amination or sulfonylation).

Comparative Performance Matrix
The following table contrasts 1-Propyl-1,4-diazepan-2-one with its most common analogs

used in SAR (Structure-Activity Relationship) studies.

Feature
1-Propyl-1,4-

diazepan-2-one

1-Methyl-1,4-
diazepan-2-
one

1-Benzyl-1,4-
diazepan-2-
one

Unsubstituted
(1-H)

Molecular Weight 156.23 g/mol 128.17 g/mol 204.27 g/mol 114.15 g/mol

cLogP (Approx) 0.8 – 1.1 -0.2 – 0.1 1.8 – 2.2
-0.8 (Highly

Polar)

Solubility (Aq) Moderate High Low Very High

Metabolic

Stability

High (Alkane

oxidation only)
High

Low (Benzylic

oxidation)
High

Conformational

Bias

Moderate N1-

steric bulk favors

twist-boat

Low steric bulk
High bulk,

restricts ring flip
Flexible

Primary Utility
Permeability

Optimization

Solubility

Optimization

Hydrophobic

Pocket Filling

Linker / H-Bond

Donor

Expert Insight: Why Choose the Propyl Variant?
The "Goldilocks" Lipophilicity: The 1-Methyl variant is often too polar (cLogP < 0) for CNS

penetration or intracellular targets. The 1-Benzyl variant adds significant molecular weight

and is prone to rapid CYP450-mediated dealkylation. The 1-Propyl analog offers a cLogP

near 1.0, enhancing passive diffusion while maintaining a lower molecular weight footprint.

Steric Shielding: The propyl chain provides just enough steric bulk to shield the carbonyl

oxygen from rapid enzymatic hydrolysis without preventing binding to deep receptor pockets.
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Synthetic Methodology: Regioselective N1-
Alkylation
Synthesizing 1-substituted-1,4-diazepan-2-ones requires overcoming a critical selectivity

challenge: distinguishing between the amide nitrogen (N1) and the amine nitrogen (N4).

Challenge: The N4-amine is more nucleophilic than the N1-amide. Direct alkylation of the

unprotected scaffold yields the N4-propyl product.

Solution: A "Protect-Alkylate-Deprotect" strategy is required to target the N1 position.

Validated Protocol: Synthesis of 1-Propyl-1,4-diazepan-
2-one
Objective: Selective alkylation of N1 position.

Reagents:
Starting Material: 1,4-Diazepan-2-one (commercially available).

Protecting Group: Di-tert-butyl dicarbonate (Boc₂O).

Base: Sodium Hydride (NaH, 60% dispersion in oil).

Alkylating Agent: 1-Iodopropane.

Solvent: Anhydrous DMF and DCM.

Step-by-Step Workflow:
N4-Protection (The Selectivity Step):

Dissolve 1,4-diazepan-2-one (1.0 eq) in DCM at 0°C.

Add Triethylamine (1.2 eq) followed by Boc₂O (1.1 eq) dropwise.

Mechanism:[2][3][4] The more nucleophilic N4 amine reacts exclusively with Boc₂O.
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Stir at RT for 4 hours. Wash with water, dry over Na₂SO₄, and concentrate to yield 4-Boc-

1,4-diazepan-2-one.

N1-Alkylation (The Critical Step):

Dissolve the N4-Boc intermediate in anhydrous DMF under Argon atmosphere.

Cool to 0°C and add NaH (1.2 eq) carefully.

Observation: Evolution of H₂ gas indicates deprotonation of the amide N-H. Stir for 30

mins.

Add 1-Iodopropane (1.2 eq) dropwise.

Allow to warm to RT and stir for 12 hours.

Quench: Carefully add cold water. Extract with EtOAc.

Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to remove

unreacted iodide.

Deprotection:

Dissolve the N1-propyl-N4-Boc intermediate in DCM.

Add TFA (20% v/v) and stir for 2 hours.

Concentrate in vacuo. Basify with saturated NaHCO₃ to generate the free base.

Final Product: 1-Propyl-1,4-diazepan-2-one.

Mechanistic Visualization
The following diagram illustrates the competing pathways and the necessity of the protection

strategy to achieve the N1-propyl regioisomer.
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Caption: Synthetic pathway flow illustrating the necessity of N4-Boc protection to bypass the

natural nucleophilicity of N4 and achieve selective N1-alkylation.

Application in Drug Discovery
Researchers utilize the 1-Propyl-1,4-diazepan-2-one scaffold in two primary contexts:

A. Constrained Linkers in Kinase Inhibitors
In kinase inhibitor design, flexible alkyl chains often lead to entropic penalties upon binding.

Replacing a propyl-amine chain with a 1-propyl-1,4-diazepan-2-one moiety:

Restricts Conformation: The 7-membered ring locks the N-C-C-N torsion angles.

H-Bond Mimicry: The lactam carbonyl (C2=O) can accept hydrogen bonds from the kinase

hinge region or solvent front.

Vector Control: The N1-propyl group orients into the solvent channel, improving solubility

without clashing with the ATP pocket.

B. GPCR Ligands (CB2 Agonists)
Recent studies (see References) have highlighted 1,4-diazepane derivatives as potent

Cannabinoid Receptor 2 (CB2) agonists.

Issue: Early hits with simple N-alkyl chains often suffered from rapid metabolic clearance.

Solution: The 1-Propyl variant represents a balance point. It is sufficiently lipophilic to access

the transmembrane binding site of CB2 but lacks the benzylic hydrogens of 1-Benzyl
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analogs that are prone to rapid oxidation by liver microsomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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